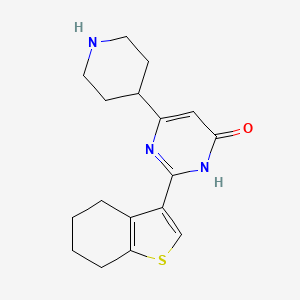
6-piperidin-4-yl-2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)pyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-piperidin-4-yl-2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is known for its unique structure and mechanism of action, which makes it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of 6-piperidin-4-yl-2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)pyrimidin-4(3H)-one involves the inhibition of specific enzymes and pathways in the body. It has been found to inhibit the activity of certain kinases, which play a role in the growth and proliferation of cancer cells. It has also been found to inhibit the activity of certain enzymes that are involved in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to have a low toxicity profile, which makes it a promising candidate for drug development. It has also been found to have good bioavailability, which means that it can be easily absorbed and distributed in the body.
実験室実験の利点と制限
The advantages of using 6-piperidin-4-yl-2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)pyrimidin-4(3H)-one in lab experiments include its unique structure and mechanism of action, which make it a promising candidate for drug development. Additionally, it has a low toxicity profile and good bioavailability, which make it a safe and effective compound to study. The limitations of using this compound in lab experiments include the need for further studies to fully understand its biochemical and physiological effects.
将来の方向性
There are several future directions for the study of 6-piperidin-4-yl-2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)pyrimidin-4(3H)-one. These include further studies to understand its mechanism of action, as well as its potential therapeutic applications in various fields of scientific research. Additionally, there is a need for further studies to optimize the synthesis method and to develop new derivatives of this compound for drug development. Finally, there is a need for further studies to fully understand the biochemical and physiological effects of this compound in vivo.
合成法
The synthesis of 6-piperidin-4-yl-2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)pyrimidin-4(3H)-one involves several steps. The first step involves the reaction between 4,5,6,7-tetrahydro-1-benzothien-3-ylamine and acetic anhydride, which leads to the formation of N-acetyl-4,5,6,7-tetrahydro-1-benzothien-3-ylamine. The second step involves the reaction between N-acetyl-4,5,6,7-tetrahydro-1-benzothien-3-ylamine and 6-bromo-2-chloropyrimidine, which leads to the formation of 6-(4,5,6,7-tetrahydro-1-benzothien-3-yl)pyrimidin-2-amine. The final step involves the reaction between 6-(4,5,6,7-tetrahydro-1-benzothien-3-yl)pyrimidin-2-amine and piperidine-4-carboxylic acid, which leads to the formation of this compound.
科学的研究の応用
6-piperidin-4-yl-2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)pyrimidin-4(3H)-one has shown potential therapeutic applications in various fields of scientific research. It has been studied for its anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Additionally, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-piperidin-4-yl-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c21-16-9-14(11-5-7-18-8-6-11)19-17(20-16)13-10-22-15-4-2-1-3-12(13)15/h9-11,18H,1-8H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBCIDBFUVCEEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C3=NC(=CC(=O)N3)C4CCNCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dibromo-2-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B6104647.png)
![N-{2-[(4-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide](/img/structure/B6104662.png)
![2-(3-fluorobenzyl)-4-[(3-methyl-2-thienyl)carbonyl]morpholine](/img/structure/B6104670.png)
![1-[2-(difluoromethoxy)benzyl]-N-(3,4-dimethoxyphenyl)-3-piperidinamine](/img/structure/B6104677.png)

![4-({4-[(4-bromophenoxy)methyl]phenyl}sulfonyl)morpholine](/img/structure/B6104692.png)
![N-(4-pyridinylmethyl)-4-{[1-(tetrahydro-3-furanylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6104699.png)
![N-methyl-N-(1-methyl-3-pyrrolidinyl)-5-[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B6104701.png)
![4-nitro-N-(2-{[(2-oxocyclohexylidene)methyl]amino}phenyl)benzenesulfonamide](/img/structure/B6104715.png)
![5-{[(6-methyl-1,3-benzothiazol-2-yl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6104720.png)
![4-fluoro-N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B6104726.png)
![4-bromo-N-{4-[(4-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B6104734.png)
![2-(acetylamino)-N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1,3-benzothiazole-6-carboxamide](/img/structure/B6104739.png)
